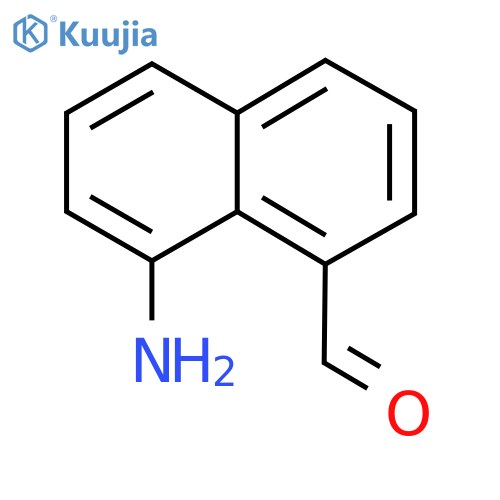

Cas no 876505-77-0 (1-Aminonaphthalene-8-carboxaldehyde)

1-Aminonaphthalene-8-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 8-aminonaphthalene-1-carbaldehyde

- 1-Aminonaphthalene-8-carboxaldehyde

-

- インチ: 1S/C11H9NO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H,12H2

- InChIKey: MDRJCMZWDZFBGI-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=CC=C2C=CC=C(C2=1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 193

- トポロジー分子極性表面積: 43.1

- 疎水性パラメータ計算基準値(XlogP): 2

1-Aminonaphthalene-8-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638229-1g |

8-Amino-1-naphthaldehyde |

876505-77-0 | 98% | 1g |

¥19941.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638229-500mg |

8-Amino-1-naphthaldehyde |

876505-77-0 | 98% | 500mg |

¥13396.00 | 2024-04-27 | |

| Alichem | A219001784-250mg |

1-Aminonaphthalene-8-carboxaldehyde |

876505-77-0 | 98% | 250mg |

$748.00 | 2023-08-31 | |

| Alichem | A219001784-500mg |

1-Aminonaphthalene-8-carboxaldehyde |

876505-77-0 | 98% | 500mg |

$970.20 | 2023-08-31 | |

| Alichem | A219001784-1g |

1-Aminonaphthalene-8-carboxaldehyde |

876505-77-0 | 98% | 1g |

$1685.00 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638229-250mg |

8-Amino-1-naphthaldehyde |

876505-77-0 | 98% | 250mg |

¥9591.00 | 2024-04-27 |

1-Aminonaphthalene-8-carboxaldehyde 関連文献

-

Hongjin Shi,Lubin Xu,Didi Ren,Liang Wang,Weisi Guo,Shuai-Shuai Li Org. Biomol. Chem. 2020 18 895

1-Aminonaphthalene-8-carboxaldehydeに関する追加情報

Introduction to 1-Aminonaphthalene-8-carboxaldehyde (CAS No. 876505-77-0)

1-Aminonaphthalene-8-carboxaldehyde, also known by its CAS number 876505-77-0, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which combines an amino group and a carboxaldehyde group on a naphthalene ring. This combination endows the molecule with a range of chemical properties that make it valuable for both research and industrial purposes.

The molecular formula of 1-Aminonaphthalene-8-carboxaldehyde is C11H9NO2, and its molecular weight is approximately 183.19 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point ranges from 145 to 147°C, making it suitable for various synthetic processes that require moderate thermal stability.

In the realm of pharmaceutical research, 1-Aminonaphthalene-8-carboxaldehyde has garnered attention due to its potential as a building block for the synthesis of bioactive molecules. Recent studies have explored its use in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 highlighted the role of this compound in the synthesis of potent inhibitors of specific enzymes involved in cancer progression. The researchers demonstrated that derivatives of 1-Aminonaphthalene-8-carboxaldehyde exhibited significant anti-cancer activity in vitro and in vivo, suggesting its potential as a lead compound for further drug development.

Beyond pharmaceuticals, 1-Aminonaphthalene-8-carboxaldehyde has also found applications in materials science. Its unique electronic properties make it a valuable component in the synthesis of advanced materials such as organic semiconductors and luminescent materials. A notable example is its use in the fabrication of organic light-emitting diodes (OLEDs). Researchers at the University of California, Berkeley, reported in 2023 that incorporating 1-Aminonaphthalene-8-carboxaldehyde-based derivatives into OLED structures significantly enhanced their efficiency and stability. This finding opens up new possibilities for the development of next-generation display technologies.

In the field of chemical synthesis, 1-Aminonaphthalene-8-carboxaldehyde serves as a versatile intermediate for the preparation of complex organic molecules. Its reactivity with various functional groups allows chemists to tailor its properties for specific applications. For example, it can be used as a starting material for the synthesis of naphthylamines and naphthoic acids, which are important intermediates in the production of dyes, pigments, and other fine chemicals. A recent study published in Tetrahedron Letters detailed an efficient synthetic route to prepare these derivatives using mild reaction conditions, highlighting the practical utility of 1-Aminonaphthalene-8-carboxaldehyde.

The safety and handling of 1-Aminonaphthalene-8-carboxaldehyde are critical considerations for researchers and industrial users. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. It is recommended to handle this compound in well-ventilated areas and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles. Additionally, it should be stored away from incompatible substances and protected from moisture and high temperatures.

In conclusion, 1-Aminonaphthalene-8-carboxaldehyde (CAS No. 876505-77-0) is a multifaceted compound with a wide range of applications across pharmaceuticals, materials science, and chemical synthesis. Its unique chemical properties make it an invaluable tool for researchers and industrial chemists alike. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern chemistry.

876505-77-0 (1-Aminonaphthalene-8-carboxaldehyde) 関連製品

- 1805984-33-1(Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate)

- 827328-12-1(N-(4-Ethylbenzyl)-2-methoxyethanamine Hydrochloride)

- 874754-38-8(2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole)

- 737001-67-1(N-propyl(tert-butoxy)carbohydrazide)

- 1862428-30-5(2-cyclopropyl-2-ethoxypentan-1-amine)

- 500563-13-3(2-(cyclopentylamino)butan-1-ol)

- 1261776-32-2(2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone)

- 353470-24-3(2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide)

- 1105216-15-6(N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-cyclopentylethanediamide)

- 1394023-19-8(2-(2-Bromo-ethyl)-5-thiophen-2-yl-oxazole)